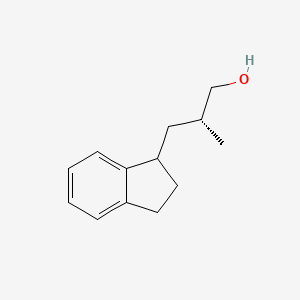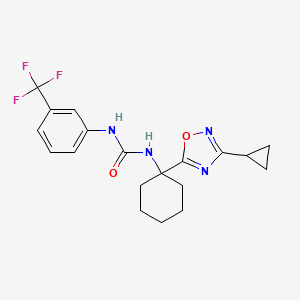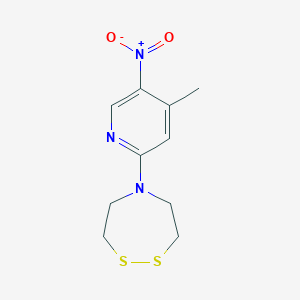
5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane is a heterocyclic compound that contains a dithiazepane ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane typically involves the reaction of 4-methyl-5-nitropyridine-2-amine with sulfur-containing reagents under controlled conditions. One common method involves the use of a “one-pot” synthesis where the intermediate (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide is prepared from commercially available 4-methyl-5-nitropyridine-2-amine .
Industrial Production Methods
the principles of green and sustainable chemistry are often applied to optimize the synthesis process, reduce waste, and improve yield .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The dithiazepane ring can be opened under reductive conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of nitroso or nitro derivatives .
Aplicaciones Científicas De Investigación
5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane involves its interaction with specific molecular targets, such as DNA-dependent protein kinase catalytic subunits. This interaction inhibits the enzyme’s activity, thereby interfering with DNA repair processes. The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its function and leading to the accumulation of DNA damage in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-5-nitropyridin-2-ylmethanol: A related compound with a similar pyridine ring structure but different functional groups.
N-(4-methyl-5-nitropyridin-2-yl)acetamide: Another similar compound with an acetamide group instead of the dithiazepane ring.
Uniqueness
5-(4-Methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane is unique due to its dithiazepane ring, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other pyridine derivatives and enhances its potential as a therapeutic agent .
Propiedades
IUPAC Name |
5-(4-methyl-5-nitropyridin-2-yl)-1,2,5-dithiazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-8-6-10(11-7-9(8)13(14)15)12-2-4-16-17-5-3-12/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKCGPHNTOXEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])N2CCSSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(4-ethoxyphenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2462350.png)
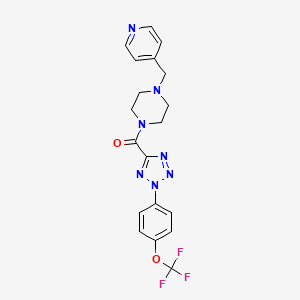
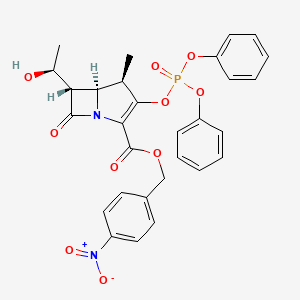
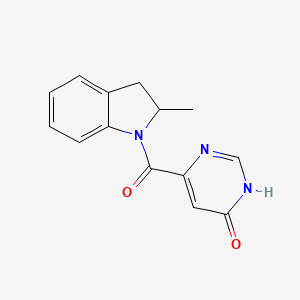
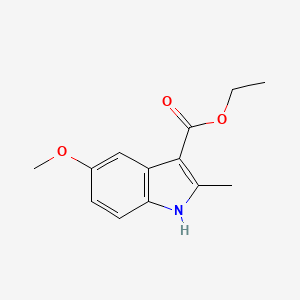
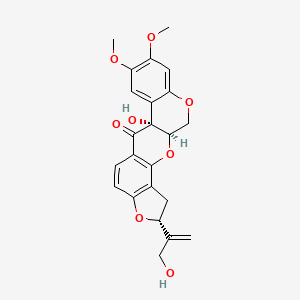
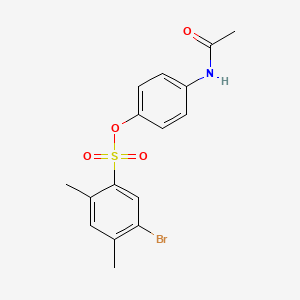
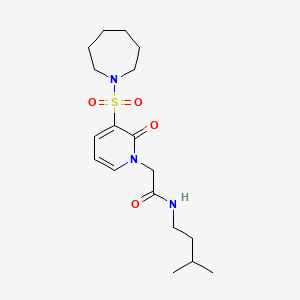

![N-(2,4-dimethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2462364.png)
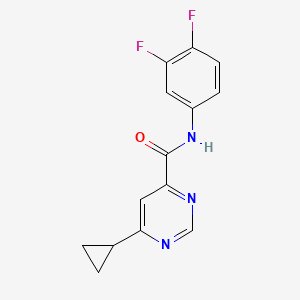
![N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-3,4-difluoro-N-(4-methylphenyl)benzamide](/img/structure/B2462366.png)
